6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline
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Description
6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C18H17ClN4 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds related to 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline have been synthesized and tested for antimicrobial activities. Patel and Patel (2010) conducted a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, derived from a related quinolone compound, showing effectiveness against various bacterial and fungal strains (Patel & Patel, 2010).
Corrosion Inhibition
El Faydy et al. (2020) explored the use of 8-Hydroxyquinoline-based piperazine, which is structurally related to this compound, as a corrosion inhibiting additive. This study highlights the potential of such compounds in improving anti-corrosion properties of steel in certain environments (El Faydy et al., 2020).
Luminescent Properties
The luminescent properties of piperazine substituted naphthalimide model compounds were investigated by Gan et al. (2003). This research, focused on compounds structurally similar to this compound, reveals potential applications in the field of fluorescence and photo-induced electron transfer studies (Gan et al., 2003).
Antidepressant Drug Design
A study by Alhaider, Abdelkader, and Lien (1985) on the design and synthesis of 4-phenylquinoline derivatives, which share structural similarities with this compound, suggests potential antidepressant activities. These compounds demonstrated antagonism to reserpine-induced hypothermia in mice, indicative of potential antidepressant properties (Alhaider et al., 1985).
Crystal Structure Analysis
Ullah and Stoeckli-Evans (2021) focused on the crystal structure analysis of compounds structurally related to this compound. Such analyses contribute to the understanding of molecular interactions and potential applications in drug design (Ullah & Stoeckli-Evans, 2021).
Properties
IUPAC Name |
6-chloro-4-phenyl-2-piperazin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)22-18(21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXFXRMNTUFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.